N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]-5-propan-2-yl-1H-pyrazole-3-carboxamide
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Overview
Description
N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]-5-propan-2-yl-1H-pyrazole-3-carboxamide is a complex organic compound that features a naphthalene ring, a pyrazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]-5-propan-2-yl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative, which undergoes a series of reactions including acylation, cyclization, and amination to form the final product . The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]-5-propan-2-yl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]-5-propan-2-yl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]-5-propan-2-yl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-naphthalenemethylamine hydrochloride: This compound shares the naphthalene moiety and is used in similar applications.
Naphthalen-1-amine: Another related compound with a naphthalene ring, used in organic synthesis.
Uniqueness
N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]-5-propan-2-yl-1H-pyrazole-3-carboxamide is unique due to its combination of the naphthalene, pyrazole, and pyrrolidine rings, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-14(2)19-11-20(25-24-19)22(28)23-17-10-21(27)26(13-17)12-16-8-5-7-15-6-3-4-9-18(15)16/h3-9,11,14,17H,10,12-13H2,1-2H3,(H,23,28)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOPLCZBPFKTIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NC2CC(=O)N(C2)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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